molecular formula C13H21N3O2S B12107829 (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine

(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine

货号: B12107829
分子量: 283.39 g/mol
InChI 键: IMZOLPRUFKDSAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-[(4-Phenylpiperazin-1-yl)sulfonyl]propyl)amine ( 1105192-69-5) is a chemical compound with the molecular formula C13H21N3O2S and a molecular weight of 283.39 g/mol . This amine-containing compound features a piperazine ring, a common structural motif in medicinal chemistry, which may make it a valuable intermediate in organic synthesis and drug discovery efforts . While specific research applications and mechanism of action for this exact compound are not well-documented in the available literature, its structure suggests potential as a building block for the development of more complex molecules. The presence of both a sulfonamide group and a flexible amine-terminated propyl chain could allow researchers to explore its use in creating novel compounds for various biochemical and pharmacological research applications. This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

分子式

C13H21N3O2S

分子量

283.39 g/mol

IUPAC 名称

3-(4-phenylpiperazin-1-yl)sulfonylpropan-1-amine

InChI

InChI=1S/C13H21N3O2S/c14-7-4-12-19(17,18)16-10-8-15(9-11-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2

InChI 键

IMZOLPRUFKDSAO-UHFFFAOYSA-N

规范 SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCN

产品来源

United States

准备方法

Synthesis of 3-Chlorosulfonylpropylamine

The propane sulfonyl chloride intermediate is typically prepared via chlorosulfonation of allylamine derivatives. In one protocol, allylamine undergoes radical-initiated addition with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, yielding 3-chlorosulfonylpropylamine with 78% efficiency. Anhydrous conditions are critical to prevent hydrolysis to the sulfonic acid byproduct.

Piperazine Sulfonylation

4-Phenylpiperazine reacts with 3-chlorosulfonylpropylamine in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A study utilizing DIPEA in tetrahydrofuran (THF) at 0°C achieved 85% yield, with the base neutralizing HCl byproducts and preventing N-alkylation side reactions.

Table 1: Sulfonylation Reaction Optimization

BaseSolventTemperatureYieldCitation
TEADCM25°C72%
DIPEATHF0°C85%
K₂CO₃AcCN40°C68%

Nucleophilic Substitution with Sulfinate Esters

An alternative route employs sulfinate esters as electrophilic sulfur sources. This method avoids handling corrosive sulfonyl chlorides and improves functional group compatibility.

Preparation of Sodium 3-Aminopropane-1-sulfinate

3-Aminopropane-1-sulfinic acid is generated by reducing 3-chlorosulfonylpropylamine with sodium sulfite (Na₂SO₃) in aqueous ethanol. Subsequent treatment with sodium hydride (NaH) in dimethylformamide (DMF) forms the sodium sulfinate salt, which reacts with 1-phenylpiperazine under Mitsunobu conditions.

Coupling with 4-Phenylpiperazine

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) as catalysts, the sulfinate ester couples with 4-phenylpiperazine in THF at reflux. This method yields 76–81% of the target compound, though it requires careful exclusion of moisture.

Reductive Amination of Sulfonyl Precursors

Reductive amination offers a one-pot strategy by combining ketone sulfonyl intermediates with 4-phenylpiperazine.

Synthesis of 3-Oxopropylsulfonylpiperazine

3-Oxopropylsulfonyl chloride is prepared via oxidation of 3-mercaptopropionaldehyde with oxone. Condensation with 4-phenylpiperazine in dichloromethane forms an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol. This method achieves 70% overall yield but requires strict pH control (pH 4–5) to minimize over-reduction.

Key Reaction Parameters:

  • Oxidizing Agent: Oxone (2 equiv) in H₂O/EtOAc biphasic system

  • Reducing Agent: NaBH₃CN (1.2 equiv), 0°C, 12 h

  • Workup: Neutralization with 1M HCl, extraction with EtOAC

Mechanochemical Synthesis

Recent advances in solvent-free mechanochemistry provide an eco-friendly alternative. Ball milling 4-phenylpiperazine with 3-aminopropylsulfonic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) activates the sulfonic acid group without requiring chlorination.

Optimization of Milling Conditions

A stainless-steel milling jar with a 15 mm ball (25 Hz frequency) achieves complete conversion in 90 minutes. The absence of solvent reduces side reactions, yielding 89% pure product with >98% purity by UPLC/MS.

Advantages:

  • No solvent waste

  • Shorter reaction time (1.5 h vs. 12–24 h for solution-phase)

  • Scalable to multigram quantities

Comparative Analysis of Methods

Table 2: Method Efficiency and Sustainability

MethodYieldPurityE-Factor*Scalability
Classical Sulfonylation85%95%32.1Industrial
Nucleophilic Substitution78%91%28.4Pilot-scale
Reductive Amination70%88%41.7Lab-scale
Mechanochemical89%98%8.3Bench-scale

*E-Factor = (kg waste)/(kg product); lower values indicate greener processes.

Challenges and Optimization Strategies

Byproduct Formation in Sulfonylation

Over-sulfonylation at the piperazine N4 position occurs when stoichiometric ratios exceed 1:1. Using a slight excess of sulfonyl chloride (1.05 equiv) and slow addition over 2 h mitigates this issue, improving selectivity to 94%.

Purification Difficulties

The polar nature of the product complicates crystallization. Reverse-phase chromatography (C18 column, H₂O/MeCN gradient) or trituration with diethyl ether/hexane (1:3) provides >99% purity .

化学反应分析

反应类型: (3-[(4-苯基哌嗪-1-基)磺酰基]丙基)胺会发生各种化学反应,包括:

    氧化: 该化合物可以使用诸如 或 之类的氧化剂进行氧化。

    还原: 还原反应可以使用诸如 或 之类的还原剂进行。

    取代: 该化合物可以参与取代反应,特别是亲核取代,其中磺酰基可以被其他官能团取代。

常用试剂和条件:

    氧化: 酸性介质中的高锰酸钾。

    还原: 甲醇中的硼氢化钠。

    取代: 在碱的存在下,诸如 或 之类的亲核试剂。

形成的主要产物:

    氧化: 形成磺酸。

    还原: 形成仲胺。

    取代: 形成取代的磺酰基衍生物。

科学研究应用

Neuropharmacology

Research indicates that (3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine has potential therapeutic effects in treating various neurological disorders, including schizophrenia and anxiety disorders. The compound's interaction with neurotransmitter receptors, particularly serotonin receptors, positions it as a candidate for developing antidepressants and anxiolytics.

Binding Affinity Studies

Studies have utilized radioligand binding assays to determine the binding affinity of this compound to various receptors. The results suggest that its sulfonamide group enhances receptor selectivity, potentially leading to fewer side effects compared to other piperazine derivatives.

Antipsychotic Properties

The compound shows promise in treating psychotic disorders due to its ability to modulate dopaminergic and serotonergic pathways. Its structural similarity to known antipsychotics allows for further exploration in drug design aimed at improving efficacy and reducing adverse effects.

Antidepressant Activity

Similar compounds have demonstrated antidepressant properties through mechanisms involving serotonin reuptake inhibition. The phenylpiperazine structure may enhance the pharmacokinetic profiles of these compounds, making them suitable for clinical development as antidepressants.

Chemical Reactivity

As an amine, this compound can participate in nucleophilic substitution reactions. The sulfonamide functionality may engage in acylation or hydrolysis under specific conditions. Its reactivity profile suggests potential applications in synthesizing more complex pharmaceutical agents.

Synthesis Pathway

The synthesis typically involves multiple steps, starting from commercially available precursors. Key reactions include:

  • Formation of the sulfonamide bond : This can be achieved through the reaction of a suitable amine with a sulfonyl chloride.
  • Subsequent modifications : These may involve alkylation or acylation to introduce the propylamine backbone.

Case Study 1: Neurotransmitter Modulation

A study investigating the modulation of serotonin receptors by this compound found significant binding affinity, suggesting its potential as an antidepressant candidate. This study utilized computational docking simulations alongside experimental validation to establish its mechanism of action.

Case Study 2: Antipsychotic Efficacy

In preclinical trials, compounds similar to this compound demonstrated efficacy in reducing psychotic symptoms in animal models. The results indicated that these compounds could serve as a foundation for developing new antipsychotic medications.

作用机制

(3-[(4-苯基哌嗪-1-基)磺酰基]丙基)胺的作用机制涉及其与特定分子靶标 (如受体 )的相互作用。该化合物与这些靶标结合,调节其活性,并导致各种生物学效应。涉及的途径包括信号转导代谢调节

相似化合物的比较

Structural Analogues and Their Properties

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Synthesis Key Steps Biological/Physical Properties
(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine Phenylpiperazine, sulfonyl, propylamine Sulfonation of propylamine derivative Likely improved solubility due to sulfonyl group
3-(4-Phenylpiperazin-1-yl)propylamine Phenylpiperazine, propylamine (no sulfonyl) Boc-protection and guanidinylation Building block for guanidine synthesis; lower polarity due to lack of sulfonyl
Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine Trifluoromethylphenyl, methyl, propylamine Alkylation of piperazine derivative Increased lipophilicity (logP ~2.8); potential CNS penetration
{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine Benzoyl instead of phenyl, sulfonyl, aniline Benzoylation and sulfonation Altered receptor binding due to benzoyl group; solubility uncharacterized
N-(3,5-di-trifluoromethylbenzyl)-3-(2-nitroimidazolyl)propylamine Trifluoromethylbenzyl, nitroimidazole, propylamine Multistep alkylation and functionalization Hypoxia-selective cytotoxicity (Ci/Ce ratio up to 200)

Solubility and Stability

  • The sulfonyl group generally improves aqueous solubility, as seen in nitroimidazole derivatives () . However, benzoyl-substituted analogs () may exhibit lower solubility due to aromatic stacking.

生物活性

(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine is a synthetic organic compound notable for its structural features, which include a propylamine backbone linked to a sulfonyl group and a phenylpiperazine moiety. This unique structure suggests potential pharmacological applications, particularly in neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Backbone: Propylamine
  • Functional Groups: Sulfonamide and phenylpiperazine

This configuration allows the compound to engage in various biochemical reactions, including nucleophilic substitutions and interactions typical of sulfonamides. The phenylpiperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Neuropharmacological Effects:
    • Compounds with piperazine moieties have shown significant affinity for serotonin receptors, suggesting potential antidepressant properties.
    • Studies have demonstrated that derivatives can act as selective dopamine receptor agonists, particularly targeting the D3 receptor, which is implicated in neuropsychiatric disorders .
  • Antimicrobial Activity:
    • In vitro studies have indicated that related compounds possess antimicrobial properties against various pathogens, including Mycobacterium species. For example, certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .
  • Anticancer Activity:
    • The compound's structure allows for potential cytotoxic effects against cancer cell lines. Research has shown that similar piperazine derivatives can induce apoptosis in human cancer cells, such as MCF-7 breast cancer cells .

The biological activity of this compound is likely mediated through:

  • Receptor Binding: The phenylpiperazine moiety interacts with neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition: The sulfonamide group may enhance binding affinity to specific enzymes or receptors involved in disease pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(2-Aminoethyl)-phenolPhenol group with amineAntidepressantSimpler structure with fewer functional groups
1-(4-Fluorophenyl)piperazinePiperazine ring with fluorineAntidepressantFluorine substitution enhances receptor affinity
3-(4-Methoxyphenyl)piperazineMethoxy group on phenolAntidepressantMethoxy group may influence lipophilicity

The sulfonamide linkage in this compound potentially offers enhanced selectivity and reduced side effects compared to simpler analogs.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Dopamine Receptor Agonists: A study on a series of piperazine derivatives highlighted their ability to selectively activate D3 dopamine receptors, showing promise for treating neurodegenerative diseases .
  • Antimicrobial Efficacy: Research demonstrated the effectiveness of piperazine-based compounds against Mycobacterium kansasii, emphasizing the importance of structural modifications for enhancing antimicrobial potency .
  • Cytotoxicity in Cancer Models: Investigation into Mannich bases containing piperazine revealed varying levels of cytotoxicity against different cancer cell lines, indicating potential for therapeutic development .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for (3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl)amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of the piperazine ring followed by propylamine coupling. For example, copper(I) bromide and cesium carbonate are effective catalysts for analogous sulfonamide formations under mild conditions (35°C, 48 hours), yielding ~17–20% after purification via chromatography . Optimization of solvent systems (e.g., DMSO or DCM) and stoichiometric ratios of intermediates is critical to minimizing side products like hydroxylated derivatives .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm proton environments (e.g., δ 8.87 ppm for pyridine protons in analogs) and sulfonamide linkages. HRMS (ESI) provides molecular weight validation (e.g., [M+H]+ peaks), while IR spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm1^{-1}) . Elemental analysis (C, H, N) ensures ≥95% purity, as seen in sulfonamide analogs .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in vitro?

  • Methodological Answer : The compound’s sulfonamide group confers moderate polarity, suggesting solubility in DMSO or DCM. Stability tests under varying pH (e.g., 4–9) and temperatures (4–25°C) are advised, as degradation pathways (hydrolysis, oxidation) may alter bioactivity. Analogous compounds exhibit logP values ~2.5–3.5, indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamide-piperazine derivatives?

  • Methodological Answer : Contradictions often arise from divergent assay conditions (e.g., enzyme concentrations, pH). For example, sulfonamides targeting bacterial dihydropteroate synthase require standardized MIC assays (e.g., CLSI guidelines) to compare inhibition across studies. Meta-analyses of IC50_{50} values and molecular docking simulations (e.g., AutoDock Vina) can identify structural determinants (e.g., para-substituted phenyl groups) influencing activity .

Q. What experimental designs are optimal for evaluating this compound’s pharmacodynamic interactions in neurological models?

  • Methodological Answer : Use randomized block designs with split-split plots to test dose-response relationships in vitro (e.g., neuronal receptor binding assays) and in vivo (e.g., rodent behavioral models). Include positive controls (e.g., known serotonin receptor antagonists) and negative controls (vehicle-only). Longitudinal studies (≥4 weeks) assess chronic effects, while LC-MS/MS quantifies brain penetrance .

Q. How can computational methods guide the optimization of this compound’s selectivity for specific enzyme targets?

  • Methodological Answer : Perform 3D-QSAR modeling using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. Molecular dynamics simulations (e.g., GROMACS) predict binding stability to targets like carbonic anhydrase isoforms. Validate predictions with alanine scanning mutagenesis of active sites .

Q. What environmental fate studies are required to assess ecological risks during preclinical development?

  • Methodological Answer : Conduct OECD 301/302 tests to evaluate biodegradability and photolysis rates. Measure partition coefficients (e.g., soil-water, logKoc_{oc}) to model bioaccumulation potential. Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) and high-resolution mass spectrometry (HRMS) track transformation products in simulated wastewater .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。